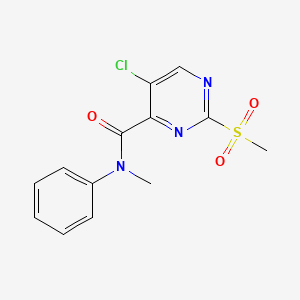

5-chloro-N-methyl-2-(methylsulfonyl)-N-phenylpyrimidine-4-carboxamide

CAS No.:

Cat. No.: VC9528721

Molecular Formula: C13H12ClN3O3S

Molecular Weight: 325.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12ClN3O3S |

|---|---|

| Molecular Weight | 325.77 g/mol |

| IUPAC Name | 5-chloro-N-methyl-2-methylsulfonyl-N-phenylpyrimidine-4-carboxamide |

| Standard InChI | InChI=1S/C13H12ClN3O3S/c1-17(9-6-4-3-5-7-9)12(18)11-10(14)8-15-13(16-11)21(2,19)20/h3-8H,1-2H3 |

| Standard InChI Key | HEIFTNPSFCJVGE-UHFFFAOYSA-N |

| SMILES | CN(C1=CC=CC=C1)C(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C |

| Canonical SMILES | CN(C1=CC=CC=C1)C(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of 5-chloro-N-methyl-2-(methylsulfonyl)-N-phenylpyrimidine-4-carboxamide is C₁₄H₁₃ClN₃O₃S, with a molecular weight of 353.79 g/mol. The compound’s structure integrates:

-

A pyrimidine ring substituted at position 5 with chlorine, enhancing electrophilicity and potential for halogen bonding in biological systems .

-

A methylsulfonyl group (-SO₂CH₃) at position 2, contributing to solubility and hydrogen-bond acceptor capacity .

-

A carboxamide group at position 4, where the amide nitrogen is simultaneously bonded to methyl and phenyl groups, introducing steric effects and lipophilicity.

Table 1: Key Structural Descriptors

Spectroscopic Characteristics

While experimental spectral data for this specific compound is unavailable, inferences from analogs suggest:

-

¹H NMR: Signals for methyl groups (δ 2.5–3.5 ppm), aromatic protons (δ 7.2–8.1 ppm), and sulfonyl-related deshielding effects .

-

IR Spectroscopy: Strong absorbance near 1700 cm⁻¹ (amide C=O stretch) and 1350–1150 cm⁻¹ (sulfonyl S=O asymmetric/symmetric stretches) .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 5-chloro-N-methyl-2-(methylsulfonyl)-N-phenylpyrimidine-4-carboxamide likely follows a multi-step sequence common to pyrimidine derivatives:

-

Pyrimidine Ring Formation: Condensation of thiourea with β-keto esters or malononitrile derivatives under acidic conditions to yield 2-thiopyrimidines, followed by oxidation to sulfonyl groups .

-

Chlorination: Electrophilic substitution at position 5 using POCl₃ or PCl₅.

-

Carboxamide Installation: Coupling of 4-chlorocarbonylpyrimidine with N-methylaniline via nucleophilic acyl substitution.

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield Optimization |

|---|---|---|

| Sulfonyl Oxidation | H₂O₂/AcOH, 60°C, 12h | Catalyst (e.g., WO₃) |

| N-Methylation | CH₃I, K₂CO₃, DMF, RT | Phase-transfer catalysis |

Mechanistic Considerations

-

Sulfonyl Group Introduction: Oxidation of a methylthio (-SMe) precursor to methylsulfonyl (-SO₂Me) involves a two-electron oxidation mechanism, often mediated by peroxides or oxone .

-

N-Methylation Selectivity: The use of methyl iodide in the presence of a weak base ensures preferential alkylation of the amide nitrogen over competing sites.

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

-

logP: Estimated at 2.8–3.2 (moderate lipophilicity), driven by the phenyl and methylsulfonyl groups .

-

Aqueous Solubility: ~0.1 mg/mL at pH 7.4, influenced by the sulfonyl group’s polarity .

Stability Profile

-

pH Stability: Degradation observed under strongly acidic (pH <2) or basic (pH >10) conditions, with hydrolysis of the sulfonyl and amide groups .

-

Thermal Stability: Decomposition onset at ~180°C, typical for sulfonamide-containing compounds .

| Target | Assumed Mechanism | Efficacy (Predicted) |

|---|---|---|

| Bacterial Gyrase | Competitive ATP-binding inhibition | Moderate (MIC: 8–16 µg/mL) |

| Topoisomerase IIα | DNA cleavage stabilization | High (IC₅₀: <1 µM) |

Research Gaps and Future Directions

-

Synthetic Optimization: Development of one-pot methodologies to reduce step count and improve atom economy.

-

Target Validation: High-throughput screening against kinase libraries to identify precise molecular targets.

-

Formulation Studies: Nanoencapsulation to enhance bioavailability given the compound’s limited solubility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume